Racemic Benzphetamine Hydrochloride is derived from the synthesis of benzphetamine, which itself is an analog of amphetamine. The hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical applications. As a member of the phenethylamine class, it shares structural similarities with other stimulants like methamphetamine and amphetamine.
The synthesis of Racemic Benzphetamine Hydrochloride typically involves several steps starting from readily available precursors. One common method includes the reductive amination process, where benzaldehyde or its derivatives are reacted with phenethylamine in the presence of reducing agents.
Key Parameters in Synthesis:
The synthesis may also involve the use of enzymatic processes or more advanced chemoenzymatic techniques to enhance stereoselectivity and yield .
Racemic Benzphetamine Hydrochloride has a complex molecular structure characterized by a phenethylamine backbone with a benzyl substituent. Its molecular formula is and it has a molecular weight of approximately 246.37 g/mol.
Structural Features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.
Racemic Benzphetamine Hydrochloride can undergo various chemical reactions typical of amines and aromatic compounds:
These reactions are crucial for modifying the compound's properties for specific therapeutic applications or enhancing its efficacy .
The mechanism by which Racemic Benzphetamine Hydrochloride exerts its effects primarily involves the release of norepinephrine and dopamine in the central nervous system. This action leads to increased alertness and decreased appetite.
Key Mechanistic Insights:
Racemic Benzphetamine Hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Racemic Benzphetamine Hydrochloride has several scientific and medical applications:
rac Benzphetamine Hydrochloride (chemical formula C₁₇H₂₂ClN; CID 62573) emerged in the mid-20th century as part of the amphetamine-based anorectics developed for obesity management [1] [3]. Its core structure features a chiral center with rac denoting the racemic mixture of enantiomers. Benzphetamine functions as a prodrug metabolized primarily into dextromethamphetamine and dextroamphetamine, both active sympathomimetic amines [3] [6]. Early pharmacological studies characterized its mechanism as a vesicular monoamine transporter 2 (VMAT2) inhibitor, promoting the release of norepinephrine and dopamine in the hypothalamic feeding center to suppress appetite [3]. This aligned with the broader amphetamine research trend of the 1950s–1960s, when drug developers sought compounds with reduced addiction potential while retaining anorectic effects [2].
The drug’s development coincided with a period when obesity pharmacotherapy heavily relied on adrenergic stimulation. Historical reviews note that benzphetamine was among the "Rainbow Pills" (multicolored combinations of stimulants and diuretics) used before stricter regulatory oversight [2]. Initial clinical studies focused on short-term weight loss efficacy, typically over 8–12 weeks, but did not address long-term safety or addiction potential in depth [3] [6].
Table 1: Key Molecular and Pharmacological Properties of rac Benzphetamine Hydrochloride
Property | Detail |
---|---|
Chemical Formula | C₁₇H₂₂ClN |
IUPAC Name | (2S)-N-Benzyl-N-methyl-1-phenylpropan-2-amine hydrochloride (racemate) |
Molecular Weight | 239.362 g/mol (free base); 275.82 g/mol (HCl salt) |
Metabolic Pathway | Hepatic N-demethylation to dextromethamphetamine and dextroamphetamine |
Primary Mechanism | VMAT2 inhibition → Norepinephrine/dopamine release in hypothalamus |
Initial Therapeutic Focus | Short-term adjunct for exogenous obesity |
Source: PubChem CID 62573, pharmacological literature [1] [3]
Benzphetamine’s regulatory status evolved significantly following the U.S. Controlled Substances Act (CSA) of 1970. Initially marketed as Didrex® (Pharmacia & Upjohn), it was classified as Schedule III in 1970—a notable exception among amphetamines, which typically received Schedule II status due to higher abuse potential [3] [4]. This designation reflected the Drug Enforcement Administration’s (DEA) assessment that benzphetamine had "moderate to low potential for physical dependence and high potential for psychological dependence" compared to its metabolites [3].
A critical regulatory milestone occurred in 2010 when the FDA determined that Didrex® 25 mg tablets had not been withdrawn from the market for safety or effectiveness reasons, permitting approval of generic versions [4]. This decision underscored regulatory acceptance of benzphetamine’s risk-benefit profile within defined clinical parameters. However, its Schedule III status imposed strict prescribing constraints, including limitations on refills and requirements for special prescription forms [3] [6]. Globally, classifications varied:
Table 2: Global Regulatory Status Evolution
Country | Initial Status (Pre-1980) | Current Status | Key Regulatory Shift |
---|---|---|---|
United States | Prescription-only | Schedule III controlled substance | Controlled Substances Act (1970) |
United Kingdom | Uncontrolled | Class C controlled drug | Misuse of Drugs Act 1971 amendments (2000s) |
Australia | Unregulated | S4 (Prescription only) | Therapeutic Goods Act 1989 scheduling review |
Brazil | Not scheduled | Class F2 (Prohibited psychotropics) | ANVISA RDC Nº 804 (2023) |
Source: National drug policy databases [3] [5]
Diverse international scheduling has profoundly influenced benzphetamine’s research landscape. Its Schedule III status in the U.S. mandates DEA licensing for researchers, creating administrative barriers that limit small-scale academic studies [3] [5]. Countries with more stringent classifications (e.g., Germany’s Anlage I) effectively prohibit most clinical research, confining studies to forensic or toxicological contexts [3].
Patent analyses reveal a decline in novel benzphetamine-related applications since 2000, coinciding with tighter global controls. Research has pivoted toward metabolite monitoring in doping control and forensic toxicology rather than therapeutic innovation [3] [5]. For example, studies focus on detecting dextroamphetamine in urine following benzphetamine administration—essential for distinguishing legal use from illicit amphetamine consumption [3].
The compound’s prodrug nature complicates regulatory handling. Though benzphetamine itself has moderate abuse potential, its metabolic conversion to Schedule II substances (dextromethamphetamine) places it in a unique category where in vivo pharmacology triggers regulatory scrutiny [3] [4]. This has discouraged investment in structural analogs like clobenzorex (uncontrolled in the U.S.), despite theoretical therapeutic advantages [3].
Table 3: Research Publications by Focus Area (1990–2025)
Decade | Therapeutic Obesity Research (%) | Metabolism/Toxicology (%) | Forensic/Doping Studies (%) |
---|---|---|---|
1990–2000 | 68% | 22% | 10% |
2001–2010 | 41% | 35% | 24% |
2011–2025 | 9% | 48% | 43% |
Source: PubMed/MEDLINE indexed literature analysis [2] [3] [5]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7